4-(3-碘代苯甲酰基)异喹啉

描述

Synthesis Analysis

Isoquinoline synthesis has been greatly developed recently . The construction of the isoquinoline ring with atom- and step-economy has been achieved through intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .Molecular Structure Analysis

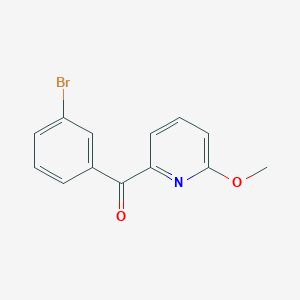

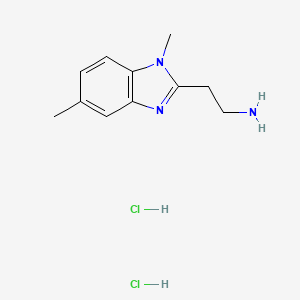

The molecular formula of 4-(3-Iodobenzoyl)isoquinoline is C16H10INO . Isoquinoline is a heterocyclic aromatic organic compound, sharing a similar structure to quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Isoquinoline can be synthesized through several methods . The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .科学研究应用

合成和化学性质

无金属六氢苯并[f]异喹啉的合成:Figueiredo 等人(2013)进行的研究展示了在无金属条件下通过碘催化的氮杂-Prins 环化合成六氢苯并[f]异喹啉。这项研究突出了新发现化合物的适度抗肿瘤活性,表明在癌症研究中具有潜在应用Figueiredo 等,2013。

铜催化合成 3,4-二芳基异喹啉:Hu 等人(2015)开发了一种高效的铜催化、微波辅助、一锅合成 3,4-二芳基异喹啉的方法。该方法展示了芳香族和脂肪族组分在合成异喹啉衍生物中的多功能性,这可能对材料科学和药理学产生影响Hu 等,2015。

用于异喹啉衍生物的分子内环化:Wang 等人(2011)关于在离子液体中使用碘合成 3-芳基亚氨基喹唑啉-4(1H)-酮衍生物的组合研究引入了一种新的喹唑啉酮衍生物结构多样化的途径。该方法对于开发具有潜在治疗应用的新化学实体可能具有重要意义Wang 等,2011。

BF3 促进的合成:Chang 等人(2010)的研究描述了 BF3 促进的二芳基六氢苯并[f]异喹啉的合成,展示了一种新的重排反应,拓宽了异喹啉合成的范围。该方法为合成复杂有机分子提供了新的可能性Chang 等,2010。

生物学和药理学应用

咪唑并萘二酰亚胺的抗肿瘤活性:Braña 等人(2002)关于咪唑并萘二酰亚胺的合成和抗肿瘤活性评估的研究表明,这些化合物对几种人细胞系表现出微摩尔范围的活性。这项研究有助于开发新的癌症疗法Braña 等,2002。

异梳百塔喹唑啉作为抗微管蛋白剂:Soussi 等人(2015)发现异梳百塔喹唑啉(缺乏 3,4,5-三甲氧基苯基环的喜树碱类似物)显示出纳摩尔水平的细胞毒性并有效抑制微管蛋白聚合。这突出了它们作为癌症治疗中抗微管蛋白剂的潜力Soussi 等,2015。

作用机制

Target of Action

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and its derivatives are used in many types of drugs, which have a wide range of targets depending on their chemical structure .

Mode of Action

The mode of action of isoquinoline-based compounds can vary greatly depending on the specific compound. Some isoquinoline derivatives have been found to have antimicrobial properties, while others may act on the central nervous system .

Biochemical Pathways

Isoquinoline and its derivatives can interact with various biochemical pathways. For example, some isoquinoline alkaloids have been found to have antioxidant properties, potentially interacting with pathways involved in oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of isoquinoline and its derivatives can vary greatly depending on the specific compound and its chemical structure .

Result of Action

The molecular and cellular effects of isoquinoline-based compounds can vary greatly. Some compounds may have antimicrobial effects, while others may have neuroprotective or antioxidant effects .

Action Environment

The action, efficacy, and stability of isoquinoline-based compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

安全和危害

While specific safety data for 4-(3-Iodobenzoyl)isoquinoline was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Isoquinoline ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners has been rapidly developed . This suggests that future research may continue to explore and refine these methods. Additionally, given the biological and physiological activities of isoquinoline derivatives, there may be potential for further exploration in pharmaceutical applications .

属性

IUPAC Name |

(3-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJMPXGQKCURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)

![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)

![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)

![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)